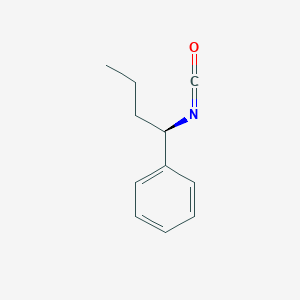
(R)-(1-Isocyanatobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(1-Isocyanatobutyl)benzene, also known as ®-1-Phenylbutyl Isocyanate, is an organic compound with the molecular formula C11H13NO. It is a chiral isocyanate, meaning it has a specific three-dimensional arrangement that makes it optically active. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Isocyanatobutyl)benzene typically involves the reaction of ®-1-Phenylbutylamine with phosgene or a phosgene substitute. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions. The general reaction scheme is as follows:
(R)−1−Phenylbutylamine+Phosgene→(R)−(1−Isocyanatobutyl)benzene+HCl
Industrial Production Methods
In industrial settings, the production of ®-(1-Isocyanatobutyl)benzene may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These substitutes are easier to handle and reduce the risks associated with phosgene gas. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
®-(1-Isocyanatobutyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding isocyanate oxide or reduction to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, and the reaction is usually carried out at room temperature.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Amines: Formed from hydrolysis or reduction reactions.
Scientific Research Applications
®-(1-Isocyanatobutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of chiral intermediates for pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein modifications. The isocyanate group can react with amino acid residues in proteins, providing insights into protein structure and function.
Medicine: Investigated for its potential use in drug development. The compound’s reactivity with nucleophiles makes it a candidate for designing enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-(1-Isocyanatobutyl)benzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify proteins and other biomolecules, leading to changes in their structure and function. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
(S)-(1-Isocyanatobutyl)benzene: The enantiomer of ®-(1-Isocyanatobutyl)benzene, with similar chemical properties but different optical activity.
Phenyl Isocyanate: A simpler isocyanate compound with a phenyl group, lacking the chiral center present in ®-(1-Isocyanatobutyl)benzene.
Butyl Isocyanate: An isocyanate compound with a butyl group, lacking the phenyl group present in ®-(1-Isocyanatobutyl)benzene.
Uniqueness
®-(1-Isocyanatobutyl)benzene is unique due to its chiral center, which imparts optical activity and makes it valuable in the synthesis of chiral intermediates. This property distinguishes it from other isocyanates, which may not have chiral centers and therefore lack optical activity .
Properties
CAS No. |
164033-13-0 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
[(1R)-1-isocyanatobutyl]benzene |
InChI |
InChI=1S/C11H13NO/c1-2-6-11(12-9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3/t11-/m1/s1 |
InChI Key |
DBIFYCHKYHLKDP-LLVKDONJSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=CC=C1)N=C=O |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


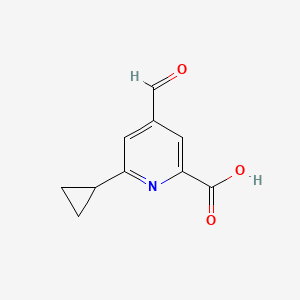
![1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene](/img/structure/B13918269.png)
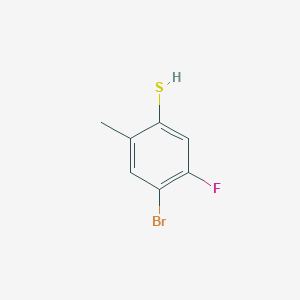
![methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B13918286.png)
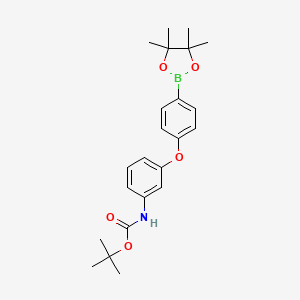
![(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
![2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13918293.png)
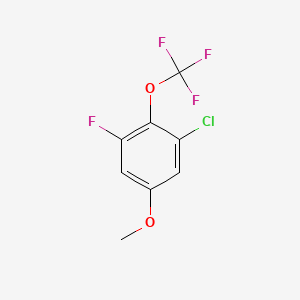
![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)
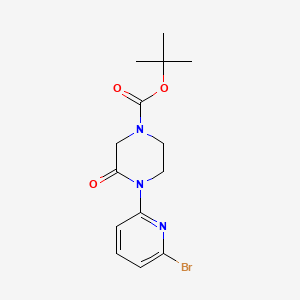
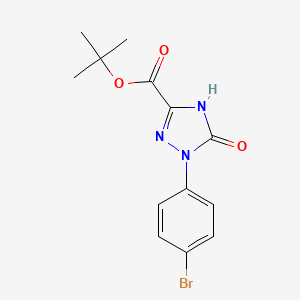
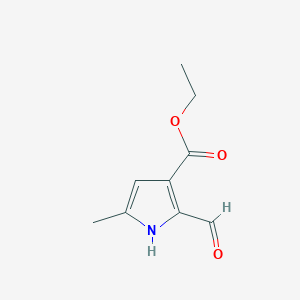
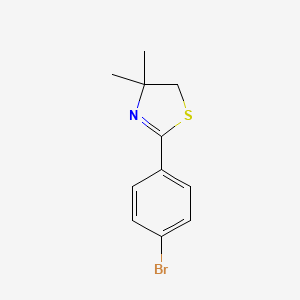
![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
